FR 180204
Overview
Description
FR 180204 is a chemical compound known for its role as a selective inhibitor of extracellular-signal-regulated kinases (ERK) 1 and 2. These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for various cellular processes such as proliferation, differentiation, and survival . The compound’s full chemical name is 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR 180204 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyridine core and subsequent functionalization to introduce the pyrazolo[3,4-c]pyridazine moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process also includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
FR 180204 primarily undergoes substitution reactions due to the presence of multiple nitrogen atoms in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
FR 180204 is widely used in scientific research due to its selective inhibition of ERK1 and ERK2. Some of its key applications include:
Mechanism of Action
FR 180204 exerts its effects by competitively inhibiting the ATP-binding site of ERK1 and ERK2. This prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways that regulate cell proliferation, differentiation, and survival . The molecular targets of this compound are the ERK1 and ERK2 kinases, and its inhibition leads to the suppression of various cellular processes mediated by these kinases .
Comparison with Similar Compounds
FR 180204 is unique due to its high selectivity for ERK1 and ERK2 compared to other kinases. Similar compounds include:
U0126: Another ERK inhibitor but with a different mechanism of action.
PD98059: Inhibits the upstream kinase MEK, which activates ERK.
SP600125: A broad-spectrum kinase inhibitor with activity against multiple kinases, including ERK.
These compounds differ in their selectivity and mechanism of action, making this compound a valuable tool for studying the specific roles of ERK1 and ERK2 in cellular processes .
Properties
IUPAC Name |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECMUKVOMUNLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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